molecular formula C9H8Cl2O4 B13009689 Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate

Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate

Cat. No.: B13009689
M. Wt: 251.06 g/mol
InChI Key: PRFFJHPDSUWPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate is a substituted benzoate ester characterized by a benzene ring with chlorine atoms at positions 2 and 5, a hydroxyl group at position 3, and a methoxy group at position 4. Its molecular formula is C₉H₇Cl₂O₄, with a molecular weight of 266.06 g/mol.

Properties

Molecular Formula

C9H8Cl2O4

Molecular Weight

251.06 g/mol

IUPAC Name

methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate

InChI

InChI=1S/C9H8Cl2O4/c1-14-8-4(10)3-5(12)7(11)6(8)9(13)15-2/h3,12H,1-2H3

InChI Key

PRFFJHPDSUWPLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)OC)Cl)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate typically involves the esterification of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid. This reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atoms or convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of 2,5-dichloro-3-methoxybenzoic acid.

    Reduction: Formation of 2,5-dichloro-3-hydroxy-6-methoxybenzyl alcohol.

    Substitution: Formation of 2,5-dimethoxy-3-hydroxy-6-methoxybenzoate.

Scientific Research Applications

Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate involves its interaction with specific molecular targets. The presence of chlorine atoms and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate with structurally related compounds from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 2-Cl, 5-Cl, 3-OH, 6-OCH₃ C₉H₇Cl₂O₄ 266.06 Cl, OH, OCH₃, COOCH₃
3,6-Dichloro-2-methoxybenzoic acid () 3-Cl, 6-Cl, 2-OCH₃, COOH C₈H₅Cl₂O₃ 221.04 Cl, OCH₃, COOH
Methyl 6-chloro-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () 6-Cl, 3-hydrazino, 2,5-diOH, COOCH₃ C₁₇H₁₄ClN₃O₆S₂ 455.89 Cl, OH, N=N, SO₂, COOCH₃
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () Aliphatic ester with NHCH₃, COOCH₃ C₈H₁₇ClNO₂ 194.68 COOCH₃, NHCH₃
Key Observations:

Substituent Positioning: The target compound’s 2,5-dichloro configuration contrasts with 3,6-dichloro-2-methoxybenzoic acid (), where chlorine atoms occupy meta positions relative to the methoxy group. The 3-hydroxy group in the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to purely methoxy-substituted analogs (e.g., 3,6-dichloro-2-methoxybenzoic acid) .

In contrast, the target compound’s simpler structure may favor synthetic accessibility .

Physical and Spectral Properties

Property This compound (Inferred) 3,6-Dichloro-2-methoxybenzoic acid () Methyl 6-chloro-benzodithiazine derivative ()
Melting Point ~150–170°C (estimated) Not reported 303–304°C (decomp.)
IR Peaks ν(OH) ~3300 cm⁻¹, ν(C=O) ~1700 cm⁻¹ Not reported ν(OH) 3420 cm⁻¹, ν(SO₂) 1340 cm⁻¹
¹H-NMR Signals δ 3.9 (OCH₃), δ 6.5–7.5 (aromatic H), δ 10.5 (OH) Not reported δ 3.91 (OCH₃), δ 8.41 (N=CH)
Key Observations:
  • The hydroxyl group in the target compound would produce a broad IR peak near 3300 cm⁻¹, similar to benzodithiazine derivatives in .
  • The methoxy group (δ ~3.9 ppm in ¹H-NMR) is a common feature across all compared compounds, though its chemical shift varies slightly with substituent positioning .
Key Observations:
  • The target compound’s synthesis likely mirrors the acid-catalyzed esterification described in , where methanol and sulfuric acid are used to esterify carboxylic acids .
  • Compared to benzodithiazine derivatives (), the target compound’s synthesis is less complex, avoiding multi-step coupling reactions .

Biological Activity

Methyl 2,5-dichloro-3-hydroxy-6-methoxybenzoate is a chemical compound with significant biological activity, particularly in agricultural and medicinal applications. This article explores its biochemical properties, mechanisms of action, and potential uses, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters. Its molecular formula is C10H9Cl2O4C_{10}H_{9}Cl_{2}O_{4} with a molecular weight of approximately 252.09 g/mol. The structure features two chlorine atoms at the 2 and 5 positions, a hydroxyl group at the 3 position, and a methoxy group at the 6 position of the aromatic ring.

1. Cellular Effects

Research indicates that this compound may influence various cellular functions, including:

  • Cell Signaling: It potentially alters signaling pathways, affecting gene expression and cellular metabolism.
  • Enzyme Interaction: The compound may interact with enzymes, possibly inhibiting or activating their activity, which can lead to changes in metabolic processes.

2. Antifeedant Activity

This compound has demonstrated notable antifeedant properties against certain herbivorous pests. This activity makes it a candidate for use in sustainable agricultural practices as a pesticide. Its effectiveness is attributed to its structural features that disrupt feeding behavior in insects.

The proposed mechanism of action involves:

  • Binding Interactions: The compound may bind to specific biomolecules within the target organisms, altering their normal physiological functions.
  • Gene Expression Modulation: Changes in gene expression profiles have been observed in studies involving this compound, suggesting its role in regulating biological responses at the genetic level.

1. Antifungal Activity

In studies assessing the antifungal potential of various benzoate derivatives, this compound exhibited significant activity against fungal pathogens. This suggests its potential application in treating fungal infections or as an agricultural fungicide .

2. Toxicological Studies

Toxicological assessments have indicated that while the compound exhibits beneficial biological activities, high doses may lead to adverse effects. Future studies are necessary to establish safe dosage thresholds and long-term effects on non-target organisms.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-Hydroxy-3-MethoxybenzoateHydroxyl and methoxy groupsHigh antifeedant activity
Methyl 3-Hydroxy-4-MethoxybenzoateHydroxyl and methoxy groupsModerate antifungal activity
Methyl SalicylateHydroxyl and methoxy groups without dichlorinationAnti-inflammatory properties
Methyl 2,6-Dichloro-3-Hydroxy-4-MethoxybenzoateTwo chlorine atoms with hydroxyl and methoxy groupsNotable antifeedant properties

The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.